

Hordenine-d6: A Technical Guide to Isotopic Purity and Mass Shift

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Compound of Interest

Compound Name: Hordenine-d6

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This technical guide provides an in-depth analysis of **Hordenine-d6**, a deuterated internal standard essential for the accurate quantification of hordenine in various matrices. The document details its isotopic purity, mass shift characteristics, and the experimental protocols for their determination. Furthermore, it elucidates the key signaling pathway influenced by hordenine.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Hordenine-d6**.

Table 1: General Specifications of **Hordenine-d6**

Parameter	Value	Source
Chemical Formula	C ₁₀ H ₉ D ₆ NO	LGC Standards[1], MedChemExpress, GlpBio
Molecular Weight	171.27 g/mol	LGC Standards[1], MedChemExpress, GlpBio
Monoisotopic Mass	171.153024578 Da	PubChem[2]
Chemical Purity (by HPLC)	>98%	BDGSynthesis[3], GlpBio[4]

Table 2: Isotopic Purity and Mass Shift of **Hordenine-d6**

Parameter	Theoretical Value	Typical Experimental Data	Notes
Isotopic Purity			
% d6	>98%	Lot-specific	The exact isotopic distribution is provided on the Certificate of Analysis accompanying the product.
% d5	<2%	Lot-specific	
% d4	<0.5%	Lot-specific	
% d3	<0.1%	Lot-specific	
% d2	<0.1%	Lot-specific	
% d1	<0.1%	Lot-specific	
% d0 (Unlabeled)	<0.1%	Lot-specific	
Mass Shift			
Nominal Mass Shift	+6 Da	+6 Da	Difference in nominal mass between Hordenine (165 g/mol) and Hordenine-d6 (171 g/mol).
Monoisotopic Mass Shift	+6.0376 Da	+6.0376 Da	Calculated difference between the monoisotopic masses of Hordenine-d6 and Hordenine.

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general method for determining the isotopic purity of **Hordenine-d6**.

Objective: To determine the relative abundance of each isotopologue (d0 to d6) of **Hordenine-d6**.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with a suitable ionization source (e.g., ESI, APCI).

Procedure:

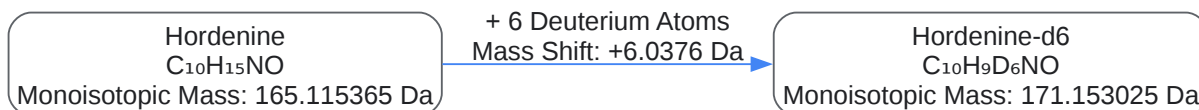
- **Sample Preparation:** Prepare a dilute solution of **Hordenine-d6** in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrument Calibration:** Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
- **Direct Infusion or LC-MS Analysis:** Introduce the sample into the mass spectrometer. Direct infusion is often sufficient for purity analysis of a neat standard.
- **Data Acquisition:** Acquire full-scan mass spectra in the appropriate mass range to encompass all expected isotopologues of Hordenine.
- **Data Analysis:**
 - Identify the monoisotopic peak of the fully deuterated species (d6).
 - Identify and integrate the peak areas of all other isotopologues (d0 to d5).
 - Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

Acceptance Criteria: The isotopic purity is typically defined as the percentage of the desired deuterated species (d6) and should be $\geq 98\%$.

Visualizations

Mass Shift between Hordenine and Hordenine-d6

The following diagram illustrates the mass shift between the unlabeled hordenine and its deuterated analogue, **Hordenine-d6**.

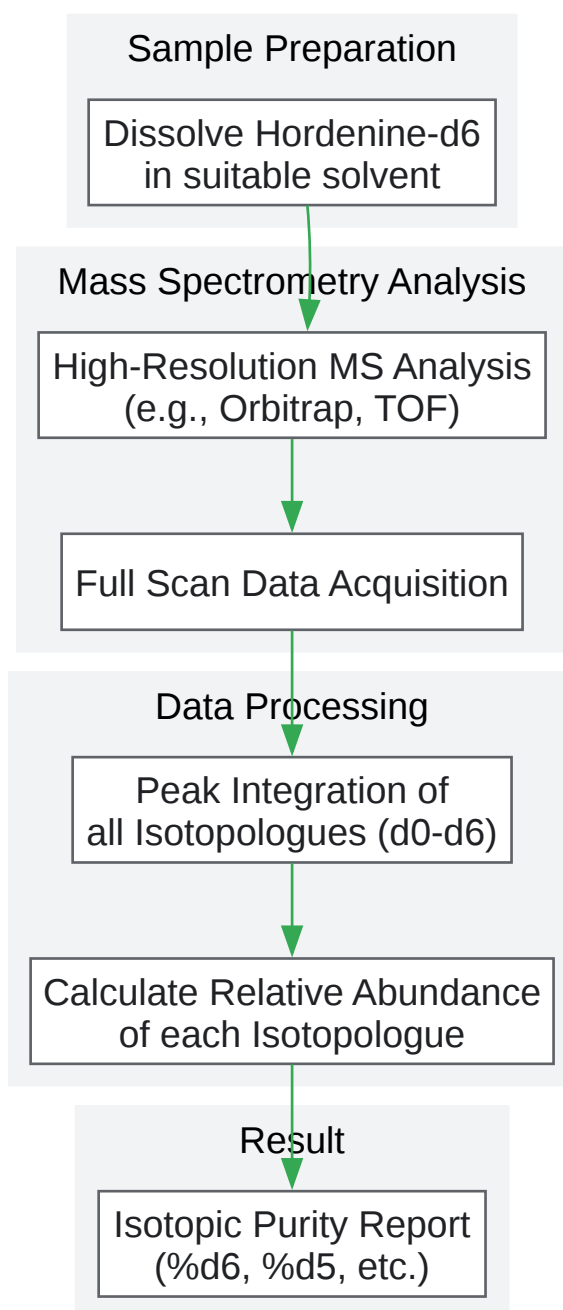


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Mass shift from Hordenine to **Hordenine-d6**.

Experimental Workflow for Isotopic Purity Determination

This diagram outlines the workflow for determining the isotopic purity of **Hordenine-d6** using mass spectrometry.

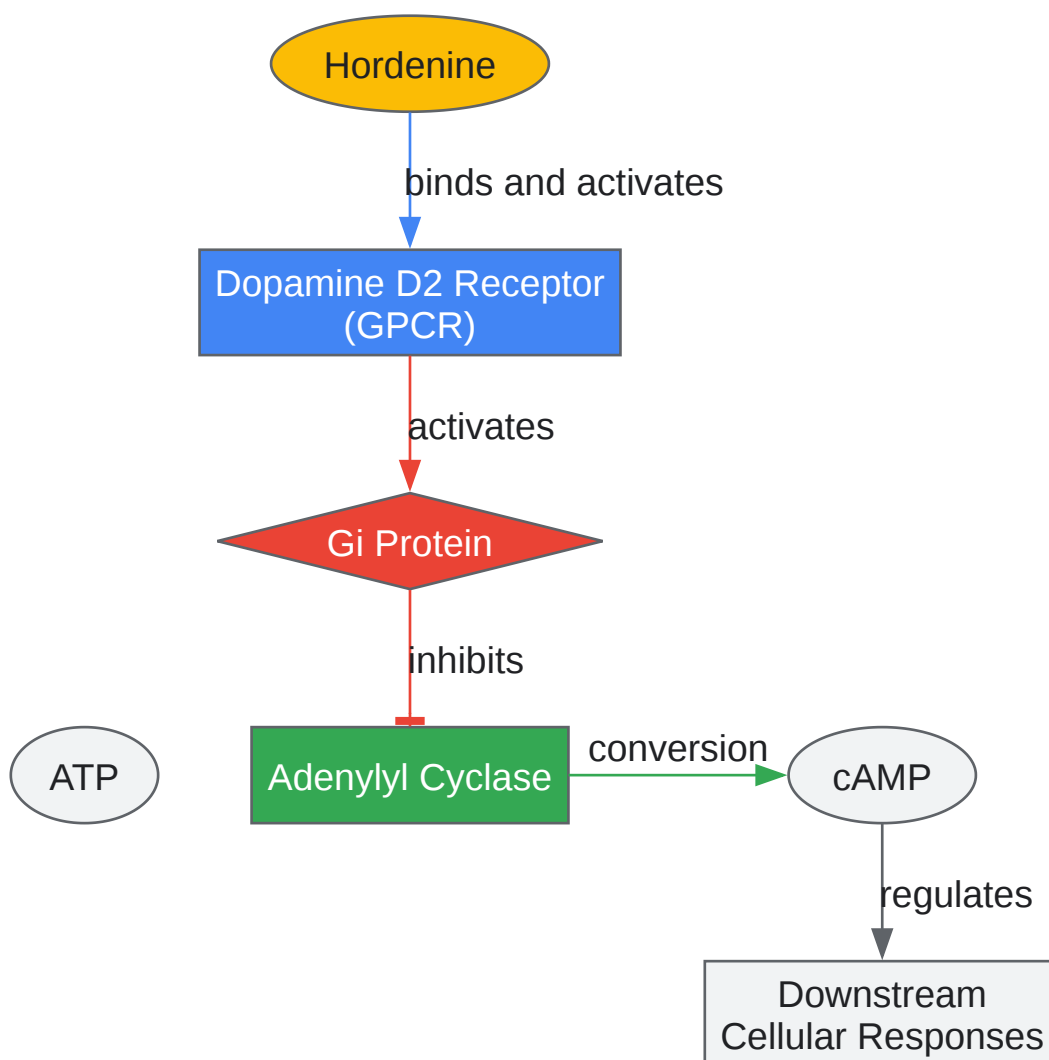


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Workflow for isotopic purity analysis.

Hordenine Signaling Pathway

Hordenine has been identified as an agonist of the Dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). Activation of the D2 receptor by hordenine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.



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Hordenine's action on the Dopamine D2 receptor pathway.

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References

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